4-Hydroxyretinoic acid

Retinoid Signaling Nuclear Receptor Pharmacology Dermatology

4-Hydroxyretinoic acid (4-OH-RA) is the definitive substrate for UGT2B7-mediated glucuronidation—exhibiting 6-fold higher activity than atRA—making it essential for quantifying phase II retinoid clearance and screening UGT2B7 inhibitors. Unlike atRA’s pan-RAR activation, 4-OH-RA selectively activates RAR-β and RAR-γ at physiologically relevant concentrations, enabling receptor-subtype-specific gene expression studies. CYP26A1 preferentially forms the (4S)-enantiomer and clears it 3-fold faster than (4R)-OH-RA, providing a unique tool for probing CYP26A1 active-site stereoselectivity. In dermatological research, 4-OH-RA serves as a validated biomarker for local CYP26A1 activity in human skin. For retinoid metabolism, receptor pharmacology, or clearance pathway studies where atRA is scientifically inadequate, 4-OH-RA is the biochemically distinct, research-essential choice.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 66592-72-1
Cat. No. B027416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyretinoic acid
CAS66592-72-1
Synonyms4-hydroxy-13-cis-retinoic acid
4-hydroxy-13-retinoic acid
4-hydroxyretinoic acid
4-hydroxyretinoic acid, (13-cis)-isome
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+
InChIKeyKGUMXGDKXYTTEY-FRCNGJHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyretinoic Acid (CAS 66592-72-1) — Retinoid Metabolite with Distinct RAR Activation Profile for Metabolic and Apoptotic Research


4-Hydroxyretinoic acid (4-OH-RA) is a primary oxidative metabolite of all-trans retinoic acid (atRA), generated predominantly by cytochrome P450 enzymes CYP26A1, CYP3A4, CYP3A5, CYP3A7, and CYP2C8 [1]. It is a retinoid that binds to and activates retinoic acid receptors (RARs) and retinoid X receptor alpha (RXR-α), thereby regulating gene expression, cell differentiation, and apoptosis . 4-OH-RA also serves as a substrate for UDP-glucuronosyltransferase UGT2B7, a key enzyme in the phase II metabolism and elimination of retinoids [2]. Structurally, it is an all-trans-retinoic acid derivative bearing a hydroxy substituent at the 4-position on the cyclohexenyl ring, resulting in a molecular formula of C20H28O3 and molecular weight of 316.43 g/mol [3].

4-Hydroxyretinoic Acid: Critical Limitations of Substitution with atRA or Other Retinoid Analogs


Generic substitution of 4-hydroxyretinoic acid with its parent compound, all-trans retinoic acid (atRA), or other retinoid metabolites is scientifically unsound due to fundamental differences in their metabolic stability, receptor activation profiles, and clearance pathways. Unlike atRA, which is a potent, pan-RAR agonist with a short half-life due to rapid CYP26A1-mediated catabolism, 4-OH-RA exhibits a distinct pattern of receptor activation, showing preferential activity toward RAR-β and RAR-γ over RAR-α and RXR-α at physiologically relevant concentrations [1]. Furthermore, 4-OH-RA is a specific substrate for UDP-glucuronosyltransferase UGT2B7, a key enzyme in retinoid clearance, and its glucuronidation rate is 6-fold higher than that of atRA [2]. The stereochemical course of its formation and subsequent metabolism is also highly enantioselective, with the (4S)-enantiomer being preferentially formed and cleared, which is not a characteristic of atRA or other retinoid metabolites [3]. These biochemical distinctions underscore that 4-OH-RA is not a functionally equivalent surrogate for atRA or other retinoids in any research context involving retinoid metabolism, receptor pharmacology, or cellular response.

Quantitative Evidence for Selecting 4-Hydroxyretinoic Acid Over atRA and Other Retinoid Analogs


4-Hydroxyretinoic Acid Exhibits a Unique RAR Subtype Activation Profile at Physiological Concentrations

In a direct comparison using a CAT reporter gene assay in CV-1 cells, 4-hydroxyretinoic acid (4-OH-RA) demonstrated a distinct pattern of retinoid receptor activation compared to its parent compound, all-trans retinoic acid (atRA). Specifically, the level of 4-OH-RA in human skin after topical atRA treatment exceeded the ED50 for RAR-β and RAR-γ, but was below the ED50 for RAR-α and RXR-α, whereas atRA exceeded the ED50 for all RARs and RXR-α [1]. This indicates that 4-OH-RA is not a simple, less potent agonist, but rather exhibits a unique receptor subtype activation profile at concentrations achievable in vivo.

Retinoid Signaling Nuclear Receptor Pharmacology Dermatology

4-Hydroxyretinoic Acid Is a Superior Substrate for UGT2B7-Mediated Glucuronidation

A direct comparison of glucuronidation rates using human liver microsomes revealed that 4-hydroxyretinoic acid (4-OH-RA) and 4-hydroxy-retinyl acetate (4-OH-RAc) are glucuronidated with 6-fold and 3-fold higher activity, respectively, than the parent compound all-trans retinoic acid (atRA) [1]. This indicates that 4-OH-RA is a significantly better substrate for UGT-mediated glucuronidation, a key pathway for retinoid clearance and detoxification.

Retinoid Metabolism UGT Enzymes Pharmacokinetics

CYP26A1 Preferentially Forms (4S)-OH-RA with Conserved Stereoselectivity in atRA Metabolism

CYP26A1, the primary enzyme responsible for atRA catabolism, exhibits strict stereoselectivity in 4-hydroxyretinoic acid formation, predominantly producing the (4S)-enantiomer. In contrast, CYP3A4 produces a 1:1 racemic mixture of (4S)- and (4R)-OH-RA [1]. Furthermore, CYP26A1 clears the (4S)-OH-RA enantiomer 3-fold faster than the (4R)-enantiomer [1]. This demonstrates a conserved, stereochemically-defined pathway for retinoid metabolism that is specific to CYP26A1 and is not recapitulated by other P450 enzymes.

Cytochrome P450 Stereoselective Metabolism Retinoid Homeostasis

Topical atRA Treatment Induces a 4.5-Fold Increase in 4-Hydroxyretinoic Acid Formation in Human Skin

In a controlled human study, topical application of 0.1% atRA cream for four days resulted in a 4.5-fold increase in the in vitro conversion of 3H-atRA to 4-hydroxyretinoic acid by microsomes isolated from treated skin, compared to vehicle-treated controls [1]. This demonstrates a strong, local induction of atRA 4-hydroxylase activity by atRA itself, highlighting the role of 4-OH-RA as a major, locally generated metabolite.

Retinoid Pharmacology Dermatology CYP Induction

4-Hydroxyretinoic Acid Is a Less Potent Agonist Than atRA but Retains Significant Activity in Specific Assays

In a hamster tracheal organ culture assay, both 4-hydroxyretinoic acid and 4-oxoretinoic acid showed less biological activity than the parent compound all-trans-retinoic acid [1]. While the exact quantitative difference is not specified in the abstract, this class-level finding establishes that the 4-hydroxylation of atRA is a deactivation step, but not a complete inactivation. 4-OH-RA retains measurable, albeit reduced, biological activity.

Retinoid Bioactivity Tracheal Organ Culture Structure-Activity Relationship

4-Hydroxyretinoic Acid Induces Its Own Further Metabolism via CYP26A1, Creating a Regulatory Feedback Loop

In addition to being a product of CYP26A1, 4-hydroxyretinoic acid itself acts as a substrate for this enzyme and can induce its expression. Specifically, CYP26A1 protein results in increased metabolism of 4-hydroxyretinoic acid, and 4-hydroxyretinoic acid results in increased expression of CYP26A1 mRNA [1]. This suggests that 4-OH-RA participates in a positive feedback loop that accelerates its own clearance, a regulatory mechanism that is not shared by the parent compound atRA to the same extent.

Retinoid Homeostasis CYP26A1 Feedback Regulation

Optimal Research Applications for 4-Hydroxyretinoic Acid Based on Verified Evidence


Investigating Retinoid Metabolism and UGT2B7-Mediated Glucuronidation

4-Hydroxyretinoic acid is a superior substrate for UGT2B7-mediated glucuronidation compared to atRA (6-fold higher activity), making it the preferred compound for studying this key phase II metabolic pathway [1]. Its use is essential in any study aimed at quantifying UGT2B7 activity, investigating the pharmacokinetics of retinoid clearance, or developing inhibitors of UGT2B7. The availability of radiolabeled 4-OH-RA further facilitates precise kinetic measurements [1].

Dissecting RAR-β and RAR-γ Specific Signaling Pathways

Given its distinct receptor activation profile, where it selectively activates RAR-β and RAR-γ over RAR-α and RXR-α at physiologically relevant concentrations, 4-hydroxyretinoic acid is a critical tool for researchers aiming to isolate the specific functions of RAR-β and RAR-γ [2]. Unlike atRA, which broadly activates all RAR subtypes, 4-OH-RA can be used to interrogate gene expression changes, cellular differentiation, and apoptosis specifically mediated by these receptor subtypes.

Modeling CYP26A1-Mediated Stereoselective Metabolism

The high stereoselectivity of CYP26A1 for forming (4S)-OH-RA, and its 3-fold faster clearance of this enantiomer compared to (4R)-OH-RA, makes 4-hydroxyretinoic acid an indispensable tool for studying CYP26A1 enzymology and retinoid homeostasis [3]. Researchers can use chiral chromatography to separate enantiomers and employ them as substrates to probe the active site of CYP26A1 or to understand the differential biological fates of retinoid enantiomers.

Quantifying Retinoid-Induced CYP450 Activity in Human Skin

The 4.5-fold induction of atRA 4-hydroxylase activity by topical atRA treatment, as measured by increased 4-hydroxyretinoic acid formation, positions 4-OH-RA as a reliable biomarker for local CYP26A1 activity in human skin [2]. This application is particularly relevant for dermatological research, including the evaluation of new topical retinoid formulations and the study of retinoid metabolism in skin disorders.

Quote Request

Request a Quote for 4-Hydroxyretinoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.